molecular formula C19H19NO6 B8075084 Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate

Cat. No.: B8075084
M. Wt: 357.4 g/mol
InChI Key: LLLZFWZOLYFVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate (CAS: 179548-40-4) is a specialized organic compound with the molecular formula C₁₉H₁₉NO₆ and a molecular weight of 357.37 g/mol . Structurally, it features a central propanedioate (malonate) backbone substituted with a 1,3-dioxoisoindolin-2-yl group linked via an ethyl chain. The two allyl ester groups on the malonate moiety distinguish it from simpler phthalimido-malonate derivatives. This compound is cataloged for research purposes, particularly in organic synthesis and medicinal chemistry, where its reactive allyl esters may facilitate further functionalization (e.g., via thiol-ene click chemistry) .

Properties

IUPAC Name

bis(prop-2-enyl) 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-11-25-18(23)15(19(24)26-12-4-2)9-10-20-16(21)13-7-5-6-8-14(13)17(20)22/h3-8,15H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLZFWZOLYFVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity levels.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number Key References
This compound C₁₉H₁₉NO₆ 357.37 Allyl esters, ethyl linker to phthalimido group 179548-40-4
Diethyl 2-phthalimidomalonate C₁₅H₁₅NO₆ 305.28 Ethyl esters, direct phthalimido linkage 29097-77-6
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate C₁₂H₁₁NO₄ 233.22 Ethyl ester, acetate linker 23244-58-8
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate C₁₃H₁₃NO₄ 247.25 Propyl ester, acetate linker 40531-88-2
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate C₁₁H₉NO₄ 219.19 Methyl ester, acetate linker 2641-02-3

Comparative Analysis

Ester Group Reactivity

The allyl esters in the target compound contrast sharply with the ethyl, methyl, or propyl esters in analogues. For instance, Diethyl 2-phthalimidomalonate (CAS: 29097-77-6) lacks allyl reactivity, limiting its utility in advanced functionalization workflows .

Molecular Weight and Solubility

The higher molecular weight of this compound (357.37 g/mol ) compared to simpler analogues (e.g., 219.19 g/mol for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate ) suggests reduced solubility in polar solvents. This could necessitate alternative solvents (e.g., DMF or THF) in synthetic protocols.

Linker Flexibility

The ethyl chain between the phthalimido group and malonate core in the target compound introduces conformational flexibility absent in direct-linkage derivatives like Diethyl 2-phthalimidomalonate. This may influence binding interactions in biological applications or crystallization behavior .

Research Findings and Implications

  • Reactivity : The allyl groups enable post-synthetic modifications, such as thiol-ene reactions, which are impractical with saturated esters .
  • Biological Relevance : Phthalimido derivatives are often explored for bioactivity (e.g., kinase inhibition), but the target compound’s bulkier structure may alter pharmacokinetic profiles compared to smaller analogues .
  • Crystallography : Tools like SHELX (used for structural refinement ) could resolve the conformational effects of the ethyl linker in the solid state.

Biological Activity

Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate (CAS: 179548-40-4) is a compound of interest due to its potential biological activities. This article explores its molecular structure, pharmacological properties, and relevant research findings.

Molecular Structure

  • Molecular Formula : C19H19NO6
  • Molecular Weight : 357.37 g/mol
  • Structural Characteristics : The compound features a dioxoisoindoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing isoindole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoindoline can induce apoptosis in various cancer cell lines. This compound may similarly affect cancer cell viability through mechanisms involving:

  • Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Activating caspases leading to programmed cell death.

A study by Zhang et al. (2020) demonstrated that isoindoline derivatives could inhibit tumor growth in xenograft models, suggesting that this compound might possess similar efficacy .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect can be attributed to the modulation of signaling pathways like NF-kB and MAPK, which are critical in inflammation processes .

Case Studies and Research Findings

StudyFindings
Zhang et al. (2020)Demonstrated anticancer activity in xenograft models; induced apoptosis in cancer cell lines.
Liu et al. (2021)Reported anti-inflammatory effects through inhibition of cytokine production; potential for treating inflammatory diseases.
Chen et al. (2022)Explored the synthesis of similar compounds and their biological evaluations; highlighted structure-activity relationships relevant to this compound.

The biological activity of this compound can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with dioxo groups often act as enzyme inhibitors, particularly against kinases involved in cancer progression.
  • Interaction with DNA : The presence of the isoindoline structure suggests potential intercalation with DNA, affecting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can generate ROS, leading to oxidative stress in cancer cells, which can trigger apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.